2,4,6-Triaminoheptanedioic acid
Description
2,4,6-Triaminoheptanedioic acid is a hypothetical or less-documented aliphatic compound featuring a seven-carbon backbone (heptanedioic acid) with three amino groups at positions 2, 4, and 6, and two carboxylic acid groups.
Properties
CAS No. |
48065-37-8 |
|---|---|
Molecular Formula |
C7H15N3O4 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,4,6-triaminoheptanedioic acid |
InChI |
InChI=1S/C7H15N3O4/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h3-5H,1-2,8-10H2,(H,11,12)(H,13,14) |
InChI Key |
DYDIAQYPMYZMDR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(C(=O)O)N)N)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Diaminobutanoic Acid and Aldehyde Condensation
The most widely documented method for synthesizing 2,4,6-triaminoheptanedioic acid involves reductive amination of a Boc-protected diaminobutanoic acid precursor with an aldehyde. In this approach, 2-Boc-2,4-diaminobutanoic acid is reacted with an aldehyde in a solvent system of acetic acid and methanol (1:99 v/v) at room temperature. Sodium cyanoborohydride (NaBH$$_3$$CN) serves as the reducing agent, facilitating the formation of a secondary amine bond while preserving the stereochemistry at the chiral centers. The reaction typically proceeds for 18 hours, after which the crude product is purified via silica gel column chromatography to isolate the triamino acid intermediate. Subsequent Boc protection of the newly formed secondary amine ensures compatibility with solid-phase peptide synthesis protocols.
This method achieves moderate to good yields (reported as >70% in optimized conditions) and is favored for its operational simplicity and compatibility with sensitive functional groups. The choice of solvent is critical: acetic acid enhances the solubility of intermediates, while methanol stabilizes the reducing agent.
Alternative Aldehyde Sources and Side-Chain Modifications
A variation of the reductive amination strategy employs aldehydes derived from Fmoc-protected amino fatty acids to introduce lipophilic side chains. For example, aldehydes synthesized from Fmoc-L-2-amino fatty acids (C4–C8 alkyl chains) are condensed with Boc-L-diaminobutanoic acid (Boc-L-Dab-OH) under similar conditions. This approach allows for the introduction of hydrophobic motifs, expanding the utility of this compound in designing amphiphilic peptides. The reaction is conducted in a 1:1 mixture of water and dioxane, with sodium carbonate facilitating the Boc protection step post-amination.
Comparative Analysis of Synthesis Routes
The two reductive amination methods share core mechanistic features but differ in their starting materials and objectives. The following table summarizes their key parameters:
Method 1 prioritizes simplicity and is ideal for generating the base structure, while Method 2 enables side-chain diversification for specialized applications. Both methods require stringent exclusion of moisture to prevent hydrolysis of the Boc protecting groups.
Purification and Characterization Strategies
Column Chromatography
Silica gel column chromatography remains the gold standard for purifying this compound intermediates. Elution with gradients of ethyl acetate and hexane (3:1 to 1:1) effectively separates the product from unreacted starting materials and byproducts. In Method 2, additional washing with aqueous sodium bicarbonate removes residual acetic acid before chromatography.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the structure. Key spectral features include:
- $$^1$$H NMR : Triplets at δ 2.62–4.11 ppm (methylene protons adjacent to amino and carboxyl groups) and broad singlets at δ 12.30 ppm (carboxylic acid protons).
- $$^{13}$$C NMR : Signals at δ 175–180 ppm (carboxylic carbons) and δ 45–55 ppm (methylene carbons bonded to amino groups).
The Boc-protected derivative of this compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its three amino groups enable the introduction of branching points or multivalent interactions in synthetic peptides. For example, coupling the triamino acid with Fmoc-protected residues using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) yields peptides with enhanced stability against proteolytic degradation.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triaminoheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the carboxyl groups can yield corresponding alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2,4,6-Triaminoheptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triaminoheptanedioic acid involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
However, comparisons can be drawn with structurally analogous compounds to highlight key differences in functional groups, reactivity, and applications.
2,4,6-Trimethylaniline (CAS 88-05-1)
- Structure : Aromatic amine with three methyl groups at positions 2, 4, and 6 on the benzene ring (C₉H₁₃N) .
- Functional Differences: Aromatic vs. Aliphatic Backbone: 2,4,6-Trimethylaniline is aromatic, while 2,4,6-triaminoheptanedioic acid is aliphatic. Functional Groups: The former has methyl and amine groups; the latter has amino and carboxylic acid groups.
- Applications : Used in dye synthesis and agrochemicals. Its toxicity requires stringent safety protocols (e.g., eye flushing and medical consultation upon exposure) .
- Reactivity: Prone to electrophilic substitution due to aromaticity, unlike the aliphatic backbone of this compound, which may undergo carboxylation or amination reactions.
2,4,6-Trinitrobenzoic Acid (TNTBA)
- Structure : Aromatic nitro derivative with three nitro groups and a carboxylic acid group .
- Functional Differences: Nitro vs. Synthesis: TNTBA is produced via high-pressure oxidation of TNT in titanium reactors, a process irrelevant to the aliphatic target compound .
- Applications : Primarily in explosives and specialty chemicals.
2,4,6-Trithiaheptane
- Structure : Aliphatic seven-carbon chain with three sulfur atoms (thia groups) .
- Functional Differences: Sulfur vs. Amino/Carboxylic Groups: The sulfur atoms in trithiaheptane enable radical reactions or vulcanization, contrasting with the acid-base properties of this compound.
- Applications : Used in polymer chemistry (e.g., rubber modification) .
Hexanoic Acid Derivatives (e.g., 1185302-11-7)
- Structure: A trifluoroacetate salt with a pyrimidinyl-amino group attached to hexanoic acid (C₁₂H₁₆F₃N₃O₆) .
- Functional Differences: Heterocyclic vs. Linear Structure: The hexanoic acid derivative includes a tetrahydropyrimidine ring, unlike the linear heptanedioic acid backbone. Pharmaceutical Relevance: Such derivatives are often intermediates in drug synthesis, whereas this compound’s applications remain speculative .
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